2-Chloro-4-fluoropyridine-3-carbaldehyde
Overview
Description
2-Chloro-4-fluoropyridine-3-carbaldehyde is a halogenated pyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination and Fluorination: The compound can be synthesized by sequential chlorination and fluorination of pyridine derivatives. This involves the use of specific halogenating agents under controlled conditions.
Vilsmeier-Haack Formylation: This method involves the formylation of 2-chloro-4-fluoropyridine using the Vilsmeier-Haack reagent, which is a combination of phosphorus oxychloride (POCl3) and N-methylformamide (NMF).
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, followed by purification steps to achieve the desired purity. The process is optimized to ensure high yield and minimal by-products.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles like amines, alcohols, and thiols
Major Products Formed:
Carboxylic acids from oxidation
Alcohols and amines from reduction
Substituted pyridines from nucleophilic substitution
Scientific Research Applications
2-Chloro-4-fluoropyridine-3-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoropyridine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological system or disease being studied.
Comparison with Similar Compounds
4-Chloro-2-fluoropyridine-3-carbaldehyde
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Uniqueness: 2-Chloro-4-fluoropyridine-3-carbaldehyde is unique due to its specific arrangement of halogen atoms and the presence of the aldehyde group, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-chloro-4-fluoropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBANSTMHNJBBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719189 | |
Record name | 2-Chloro-4-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060809-21-3 | |
Record name | 2-Chloro-4-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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